7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound features a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity. The compound's structure includes a triazole ring fused with a pyrimidine, which is characteristic of many biologically active molecules.
This compound falls under the category of heterocyclic compounds, specifically triazoles and pyrimidines. These compounds are often investigated for their pharmacological properties, including antiviral and anticancer activities.
The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves several steps:
The synthesis may utilize reagents such as acetic acid for cyclocondensation and various coupling agents to facilitate the formation of new carbon-nitrogen bonds. The reaction conditions (temperature, solvent) play a crucial role in determining yield and purity.
The molecular formula of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is . The compound contains:
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can participate in several chemical reactions:
These reactions are often performed under controlled conditions to optimize yields and minimize by-products. Solvents like dimethylformamide or dimethyl sulfoxide are commonly used in these transformations.
The mechanism of action for 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting specific viral proteins or pathways . Its structural features enhance its ability to bind effectively to these targets.
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential applications in:
The medicinal exploration of TP derivatives spans over a century, marked by key milestones:
Table 1: Therapeutically Significant Triazolopyrimidine Derivatives
Compound | Biological Target | Therapeutic Area | Key Feature |
---|---|---|---|
Trapidil | PDGF antagonist | Cardiovascular | First clinical TP derivative |
Essramycin | Bacterial membrane disruption | Anti-infective | Natural product TP antibiotic |
Compound 19 | CDK2 inhibition (IC₅₀ = 0.75 μM) | Oncology | Purine bioisostere |
Compound 26 | Tubulin polymerization inhibition | Oncology | 3,4,5-Trimethoxyphenyl modification |
Compound 5c | GABAA positive allosteric modulator | Neurology | 2-Phenyl-5-benzyl substitution |
The 2-amino group confers distinctive molecular recognition properties:
Table 2: Impact of 2-Substitution on Triazolopyrimidine Bioactivity
C2 Substituent | Representative Target | Affinity Change | Structural Consequence |
---|---|---|---|
H | CDK2 | Baseline activity | Reduced H-bond capacity |
NH₂ | CDK2 | 10-fold ↑ vs H-substituted | Bidentate H-bond donation |
NHAc | PI3Kβ | IC₅₀ = 0.4 nM | Hydrophobic pocket accommodation |
SCH₃ | PI3Kδ (IC₅₀ = 0.025 μM) | Enhanced selectivity | Steric occlusion of off-target binding |
The 7-{1-[3-(trifluoromethyl)phenoxy]ethyl} moiety represents a strategic optimization for enhanced target engagement:
QSAR models for antiplasmodial TP derivatives confirm the significance of these modifications:
pIC_{50} = 5.90 - 0.71npr1 - 1.52pmi3 + 0.88slogP - 0.57vsurf\_CW2 + 1.11vsurf\_W2
Where positive coefficients for slogP and vsurf_W2 highlight the contribution of hydrophobic and polar surface properties aligned with trifluoromethyl-phenoxyethyl functionality [10].
Table 3: Trifluoromethyl Impact on Pharmacological Profiles
Position | Target System | Potency Enhancement | Mechanistic Basis |
---|---|---|---|
7-Phenoxyethyl | Influenza PA-PB1 | EC₅₀ = 1.8 μM | Disruption of polymerase subunit interaction |
3-Aryl (compound 26) | Tubulin polymerization | IC₅₀ = 9.90 μM | Colchicine-site binding |
5-Aryl (compound 5c) | GABAA receptor | EC₅₀ = 3.08 μM | Positive allosteric modulation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9